3-(2-Fluoro-4-nitrophenyl)thiazolidine

Description

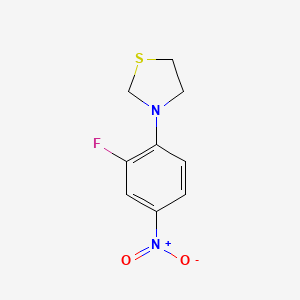

3-(2-Fluoro-4-nitrophenyl)thiazolidine is a thiazolidine derivative characterized by a saturated five-membered ring containing sulfur and nitrogen atoms. The compound’s structure includes a 2-fluoro-4-nitrophenyl substituent at the 3-position of the thiazolidine core. Thiazolidines are recognized as privileged scaffolds in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes, receptors, and microbial pathways . The nitro group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, while the fluorine atom contributes to metabolic stability and bioavailability .

Properties

IUPAC Name |

3-(2-fluoro-4-nitrophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2S/c10-8-5-7(12(13)14)1-2-9(8)11-3-4-15-6-11/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLIKOIMNYIWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296604 | |

| Record name | 3-(2-Fluoro-4-nitrophenyl)thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-85-1 | |

| Record name | 3-(2-Fluoro-4-nitrophenyl)thiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluoro-4-nitrophenyl)thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Thiazolidine-2,4-dione Core

Conventional heating:

Chloroacetic acid reacts with thiourea in water, with HCl facilitating the cyclization process under reflux at 100–110°C for approximately 10–12 hours. The resulting 1,3-thiazolidine-2,4-dione precipitate is filtered, washed, and recrystallized from ethanol (Yield: ~78%).Microwave-assisted synthesis:

Using a sealed microwave vessel, chloroacetic acid and thiourea are irradiated at 280 W and 120°C for about 6 minutes, significantly reducing reaction time and increasing yield (~90%). This method offers eco-friendliness and higher efficiency, with IR spectra confirming characteristic C=O stretching at 1738–1777 cm$$^{-1}$$.

| Spectral Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Melting Point | 124–126°C | 124–126°C |

| IR C=O Bands | 1738–1777 cm$$^{-1}$$ | 1738–1777 cm$$^{-1}$$ |

| 1H NMR (δ ppm) | 12.01 (NH), 4.13 (CH$$_2$$) | 12.01 (NH), 4.13 (CH$$_2$$) |

Formation of 5-[(2-Fluoro-4-nitrophenyl)methylene]-thiazolidine-2,4-dione

Conventional approach:

Thiazolidine-2,4-dione reacts with 2-fluoro-4-nitrobenzaldehyde in toluene with piperidine as a catalyst, refluxed for 5–6 hours at 110–120°C. Post-reaction, the product is purified by recrystallization, with yields around 70%.Microwave-assisted synthesis:

Microwave irradiation at 350 W for about 8 minutes accelerates the condensation, yielding the product efficiently with yields up to 85%. Spectroscopic analysis confirms the formation of the benzylidene moiety, with IR bands at 1687–1718 cm$$^{-1}$$ indicating C=O stretches and N=O stretches characteristic of the nitro group.

| Parameter | Conventional | Microwave |

|---|---|---|

| IR C=O | 1687–1718 cm$$^{-1}$$ | 1687–1718 cm$$^{-1}$$ |

| 1H NMR (δ ppm) | 12.14 (NH), 8.06 (CH) | 12.14 (NH), 8.06 (CH) |

| Yield | 70% | 85% |

Substituted Phenylamino Derivatives at the 3-Position

Classical route:

The benzylidene derivative undergoes a Mannich-type reaction with formaldehyde and various aryl amines in DMF, catalyzed by hydrochloric acid, under reflux at 120°C for 10–14 hours. The products, 3a–3l , are purified by recrystallization, with yields ranging from 48% to 77%.Microwave-assisted route:

Microwave irradiation at 420 W for 20–30 minutes in DMF expedites the reaction, often increasing yields and purity.

- IR spectra display characteristic C=O stretches at 1700–1730 cm$$^{-1}$$.

- 1H NMR confirms the presence of aromatic protons and the methylene group, with the disappearance of aldehyde signals indicating complete condensation.

Incorporation of the 2-Fluoro-4-nitrophenyl Moiety

The final step involves nucleophilic substitution or coupling of the fluoronitrophenyl group onto the thiazolidine scaffold. This is achieved via:

Nucleophilic aromatic substitution (SNAr):

Refluxing the benzylidene intermediate with 2-bromo-4-nitroacetophenone in DMF with potassium carbonate facilitates the attachment of the fluoronitrophenyl group, yielding 3-(2-Fluoro-4-nitrophenyl)thiazolidine derivatives.Alternative route:

Direct coupling using activated intermediates or via Suzuki-Miyaura cross-coupling (if boronic acids are used) can also be applied, depending on the specific synthetic design.

Summary of Key Data and Reaction Conditions

| Step | Method | Reagents | Conditions | Typical Yield | Spectroscopic Features |

|---|---|---|---|---|---|

| Core synthesis | Conventional | Chloroacetic acid + Thiourea | Reflux 100–110°C, 10–12 hrs | 78% | IR: 1738–1777 cm$$^{-1}$$, NMR: NH at 12 ppm |

| Core synthesis | Microwave | Same reagents | 120°C, 6 min | 90% | Same as above, higher yield |

| Benzylidene formation | Conventional | Thiazolidine-2,4-dione + 2-fluoro-4-nitrobenzaldehyde | Reflux 110–120°C, 5–6 hrs | 70% | IR: 1687–1718 cm$$^{-1}$$, NMR: aromatic signals |

| Benzylidene formation | Microwave | Same reagents | 8 min | 85% | Same spectral features |

| Final substitution | Conventional | Benzylidene derivative + aryl amine + formaldehyde | Reflux 120°C, 10–14 hrs | 48–77% | Characteristic IR and NMR signals |

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-nitrophenyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 3-(2-Fluoro-4-aminophenyl)thiazolidine.

Substitution: Formation of various substituted thiazolidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazolidine derivatives, including 3-(2-Fluoro-4-nitrophenyl)thiazolidine, exhibit significant antimicrobial activity. In particular, studies have shown that compounds with similar thiazolidine structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The antibiofilm activity of these compounds is noteworthy, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and ciprofloxacin .

Anticancer Activity

Thiazolidine derivatives are being investigated for their anticancer properties. For instance, studies on related compounds have revealed their ability to inhibit tumor angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in cancer progression. The anticancer effects are attributed to their ability to induce apoptosis and alter cell cycle dynamics in cancer cell lines such as HepG2 and MCF-7 .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that incorporate the thiazolidine ring with the fluoro-nitrophenyl substituent. Various synthetic routes have been documented, leading to diverse derivatives with enhanced biological properties.

Antibiofilm Activity Study

In a comparative study of thiazolidine derivatives, this compound was evaluated for its antibiofilm efficacy against Gram-positive and Gram-negative bacteria. The compound showed promising results with MIC values indicating moderate to high activity against resistant strains .

Anticancer Efficacy Assessment

A series of thiazolidine-2,4-dione derivatives were tested for their anticancer potential, revealing that structural modifications significantly influence their cytotoxicity against cancer cell lines. The findings suggest that this compound could serve as a lead compound for further development in cancer therapy .

Comparative Analysis of Thiazolidine Derivatives

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Targeted Pathway |

|---|---|---|---|

| This compound | 31.25 (S. aureus) | 0.60 - 4.70 (HepG2, MCF-7) | VEGFR-2 |

| Other Thiazolidines | Varies | Varies | Various |

Conclusion and Future Directions

The applications of this compound in medicinal chemistry are promising, particularly in the development of new antimicrobial and anticancer agents. Continued research is essential to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Future studies should focus on:

- Detailed pharmacokinetic profiles.

- Mechanistic studies elucidating the pathways affected by this compound.

- In vivo studies to assess therapeutic efficacy in animal models.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-nitrophenyl)thiazolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiazolidine Derivatives

- Electron-Withdrawing vs. The nitro group in the target compound enhances electrophilicity compared to methyl or carboxylic acid groups in other analogs .

Table 3: Pharmacological Profiles of Thiazolidine Analogs

- Antimicrobial Potential: While 4-oxo-thiazolidines (AJ5a–j) show direct antimicrobial effects , the target compound’s nitro group may confer broader-spectrum activity due to enhanced membrane penetration and oxidative stress induction.

- Metabolic Stability: The fluorine atom in this compound likely improves metabolic stability compared to non-fluorinated analogs, similar to fluorinated pyrimidine derivatives in .

Physicochemical Properties

- Lipophilicity : The nitro and fluoro substituents increase lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration compared to hydrophilic derivatives like 2-methylthiazolidine-2,4-dicarboxylic acid (logP ~0.5) .

- Thermal Stability : Thiazolidines with aromatic substituents (e.g., the target compound) exhibit higher thermal stability than aliphatic analogs, as seen in polyamide synthesis involving thiazolidine units .

Biological Activity

3-(2-Fluoro-4-nitrophenyl)thiazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies highlighting the biological properties, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazolidine ring substituted with a fluoro and a nitro group. These substituents are crucial for its biological activity as they influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. In vivo studies have shown that this compound can effectively reduce the viability of Mycobacterium tuberculosis in infected mouse models. Treatment with this compound resulted in significant decreases in bacterial counts in lung and spleen tissues, suggesting its potential as an anti-tubercular agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. Notably, it has demonstrated potent cytotoxic effects against MCF7 breast cancer cells. In comparative studies, the compound showed greater efficacy than cisplatin, a commonly used chemotherapeutic agent, with IC50 values indicating a strong dose-dependent response .

Table 1: Comparative IC50 Values of this compound and Cisplatin

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.50 |

| Cisplatin | 4.0 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The fluoro and nitro groups enhance its binding affinity to various enzymes and receptors, potentially modulating critical biochemical pathways involved in cell proliferation and apoptosis .

In anticancer applications, the compound may induce apoptosis through the activation of caspases or by disrupting mitochondrial function, leading to cell death. Additionally, its antimicrobial action may involve interference with bacterial DNA replication processes.

Case Studies

- In Vivo Efficacy Against Tuberculosis : In a study involving CD-I mice infected with M. tuberculosis, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups treated with isoniazid .

- Cytotoxicity Against Cancer Cells : A series of experiments demonstrated that varying concentrations of this compound led to increased cytotoxicity in MCF7 cells, outperforming cisplatin across multiple trials . The study highlighted that structural modifications could further enhance its potency.

Future Directions

Given its promising biological activities, further research into the pharmacokinetics and pharmacodynamics of this compound is warranted. Studies focusing on its safety profile, optimal dosing regimens, and potential synergistic effects with other therapeutic agents could pave the way for clinical applications.

Q & A

How can researchers optimize the synthesis of 3-(2-Fluoro-4-nitrophenyl)thiazolidine derivatives?

Basic Research Question

Methodological Answer:

Synthesis optimization involves selecting reaction conditions (solvent, temperature, catalysts) and purification techniques. For example:

- Reaction Setup : Use THF or ethanol as solvents with bases like Et₃N to facilitate cyclization or coupling reactions. For instance, K145 (a thiazolidine derivative) was synthesized via condensation of 4-butoxyphenylpropanal with thiazolidine precursors in ethanol under reflux with catalytic piperidine .

- Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) yields pure compounds. Post-reaction workup may include HCl salt formation in ethyl acetate for crystallization .

- Yield Improvement : Adjust stoichiometry and reaction time. For example, compound 11 was obtained in 81% yield after optimizing reagent ratios and using anhydrous Na₂SO₄ for drying .

What analytical techniques are critical for structural characterization of thiazolidine derivatives?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃ or DMSO-d₆) to confirm substituent positions and ring conformation. For example, chemical shifts at δ 7.5–8.5 ppm indicate aromatic protons near electron-withdrawing groups (e.g., nitro or fluorine) .

- X-ray Crystallography : Resolve crystal structures to determine bond lengths, angles, and packing. A triclinic system (space group P1) with unit cell parameters (e.g., a = 7.236 Å, b = 9.134 Å) was used for a related thiazolidine derivative .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 402.44 for C₁₇H₁₁FN₄O₃S₂) .

How can the antimicrobial activity of thiazolidine derivatives be systematically evaluated?

Basic Research Question

Methodological Answer:

- Assay Design : Use agar dilution or broth microdilution methods against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Minimum inhibitory concentrations (MICs) are determined by serial dilution .

- Target Validation : Test inhibition of bacterial enzymes like MurB (involved in peptidoglycan biosynthesis) via enzymatic assays. For example, 4-thiazolidinones showed competitive inhibition of MurB with IC₅₀ values < 10 µM .

- Control Compounds : Compare with known antibiotics (e.g., ampicillin) and include solvent controls to rule out nonspecific effects .

What computational strategies predict the binding affinity of thiazolidine derivatives to biological targets?

Advanced Research Question

Methodological Answer:

- Homology Modeling : Use MODELLER or SWISS-MODEL to generate 3D structures of targets (e.g., SphK1/SphK2) based on templates like Bacillus anthracis diacylglycerol kinase (25% sequence similarity) .

- Molecular Docking : Employ GOLD or AutoDock to dock ligands (e.g., sphingosine) into binding pockets. Select top poses based on Chemscore and steric compatibility .

- Validation : Calculate Clashscores (e.g., 2.03 for SphK2 models) and Ramachandran plots (≥95% residues in allowed regions) using MOLPROBITY to ensure model quality .

How are in vivo efficacy studies designed to evaluate antitumor activity of thiazolidine derivatives?

Advanced Research Question

Methodological Answer:

- Animal Models : Use BALB/c-nu mice with xenografted tumors (e.g., U937 cells). Administer compounds orally (e.g., 50 mg/kg K145 daily for 15 days) and monitor tumor volume/weight .

- Endpoint Analysis : Sacrifice animals, excise tumors, and quantify biomarkers (e.g., S1P levels via ESI-MS/MS). Validate results with Western blotting for apoptosis markers (e.g., cleaved caspase-3) .

- Statistical Rigor : Use n ≥ 7 per group, express data as mean ± SEM, and apply ANOVA with p < 0.05 significance .

How can contradictory bioactivity data between structurally similar thiazolidine derivatives be resolved?

Advanced Research Question

Methodological Answer:

- SAR Analysis : Compare substituent effects (e.g., 2-fluoro vs. 4-nitro groups) on activity. For example, 3-(2-fluoro-4-nitrophenyl) derivatives may show enhanced membrane permeability over non-fluorinated analogs .

- Crystallographic Insights : Correlate electron-withdrawing groups (e.g., -NO₂) with conformational rigidity and target binding. A 4-nitrophenyl group in C₁₇H₁₁FN₄O₃S₂ increased π-π stacking in the crystal lattice, potentially enhancing stability .

- Enzymatic Profiling : Test selectivity across related enzymes (e.g., MurB vs. human kinases) to rule off-target effects .

What methods assess the structural dynamics and stability of thiazolidine-containing proteins?

Advanced Research Question

Methodological Answer:

- Clashscore Analysis : Calculate severe atomic clashes (<0.4 Å) per 1000 atoms using MOLPROBITY. A score < 3 indicates high-quality models (e.g., 2.03 for SphK2) .

- Thermodynamic Stability : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate RMSD fluctuations. Stable models show <2 Å deviation over 100-ns trajectories.

- Experimental Validation : Use circular dichroism (CD) to monitor α-helix/β-sheet content under varying pH/temperature conditions .

How are thiazolidine derivatives quantified in complex biological matrices?

Advanced Research Question

Methodological Answer:

- Sample Preparation : Extract compounds from plasma/tissue using protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) .

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions like m/z 426.58 → 329.2 for teneligliptin .

- Validation : Follow FDA guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.